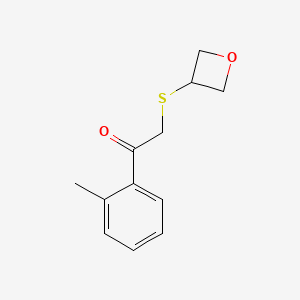
2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one is an organic compound that features an oxetane ring and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under basic conditions.
Thioether Formation: The oxetane ring is then reacted with a thiol compound in the presence of a base to form the thioether linkage.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific mechanical or electronic characteristics.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring and thioether linkage can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-ylthio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the methyl group in the o-tolyl moiety can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H14O2S/c1-9-4-2-3-5-11(9)12(13)8-15-10-6-14-7-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
DSYREZBVQCWIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CSC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



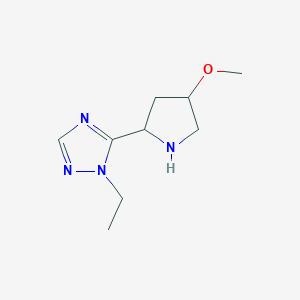
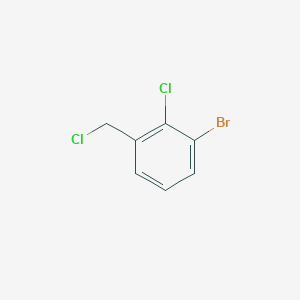
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

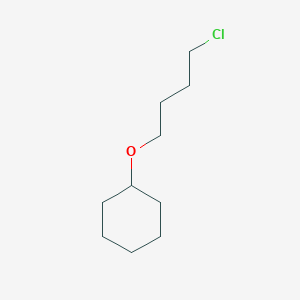

![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

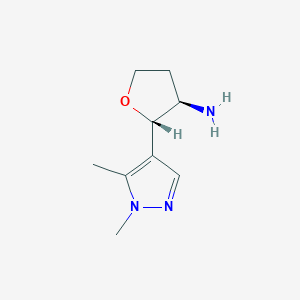
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)


